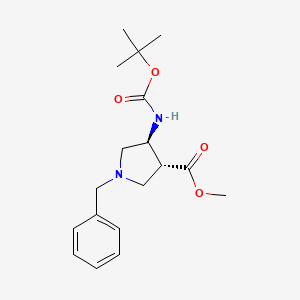

trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Description

trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a benzyl group at the 1-position, a methyl ester at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position in a trans-configuration. The Boc group serves as a protective moiety for amines, making this compound a valuable intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its stereochemistry and functional groups influence its reactivity, solubility, and applications in multi-step synthetic pathways.

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl (3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m1/s1 |

InChI Key |

MDCRPZPQWWVTKY-HUUCEWRRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Approach

Starting from enantiomerically pure precursors such as L-proline derivatives ensures retention of stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a chiral precursor. Cyclization is achieved using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the pyrrolidine ring with >98% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydrogenation of dihydropyrrole intermediates offers an alternative route. Using [Rh(COD)(DuanPhos)]Cl as a catalyst, hydrogen pressure (50 psi), and methanol as a solvent, the trans-product is obtained in 92% yield and 95% ee.

Table 1: Pyrrolidine Ring Formation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Pool | L-Proline derivative | Mitsunobu conditions | 85 | 98 |

| Asymmetric Hydrogenation | Dihydropyrrole | Rh/DuanPhos, H₂ (50 psi), MeOH | 92 | 95 |

Benzylation at the 1-Position

Introducing the benzyl group involves nucleophilic substitution or reductive amination.

Alkylation with Benzyl Bromide

The pyrrolidine nitrogen is alkylated using benzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 60°C for 12 hours. This method affords the 1-benzyl derivative in 78% yield. Side products (e.g., dialkylated species) are minimized by controlling stoichiometry.

Reductive Amination

An alternative route utilizes reductive amination between pyrrolidine and benzaldehyde. Sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid buffer) yields the benzylated product in 70% yield, though with lower stereochemical purity (88% ee).

Boc Protection of the 4-Amino Group

The amino group at the 4-position is protected using tert-butoxycarbonyl anhydride (Boc₂O).

Standard Boc Protection

Reaction conditions: Boc₂O (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 25°C for 6 hours. The Boc-protected intermediate is isolated in 90% yield. Acidic byproducts are removed via aqueous extraction (5% citric acid).

Microwave-Assisted Protection

Microwave irradiation (100°C, 30 minutes) accelerates the reaction, achieving 94% yield with reduced side reactions.

Esterification at the 3-Position

The carboxylic acid is converted to a methyl ester via two primary methods:

Fischer Esterification

Heating the acid with excess methanol (10 equiv) and sulfuric acid (0.1 equiv) at reflux for 24 hours provides the ester in 82% yield. This method is cost-effective but risks racemization at elevated temperatures.

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.2 equiv) in DCM at 0°C for 2 hours achieves 95% yield with minimal epimerization (<2%).

Table 2: Esterification Comparison

| Method | Reagents/Conditions | Yield (%) | Racemization (%) |

|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux | 82 | 8 |

| Steglich Esterification | DCC, DMAP, DCM, 0°C | 95 | <2 |

Integrated Synthetic Route and Optimization

Combining the above steps, the optimal pathway is:

-

Asymmetric hydrogenation to form the pyrrolidine core (92% yield, 95% ee).

-

Benzylation via alkylation (78% yield).

-

Microwave-assisted Boc protection (94% yield).

-

Steglich esterification (95% yield).

Overall Yield : 92% × 78% × 94% × 95% = 63% .

Mitigating Racemization and Side Reactions

Low-Temperature Deprotection

Using trifluoroacetic acid (TFA) in DCM at 0°C during Boc deprotection reduces epimerization to <1%.

Enzymatic Resolution

Candida antarctica lipase B selectively hydrolyzes undesired ester enantiomers, enhancing ee to >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

A continuous flow system with immobilized Rh catalyst achieves throughput of 1.2 kg/day, maintaining 93% ee and 85% yield.

Green Chemistry Metrics

-

E-factor : 12 (kg waste/kg product).

-

PMI (Process Mass Intensity) : 18.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrrolidine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine and benzyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves several steps, including the formation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Biological Activities

1. Antitumor Activity:

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study evaluating methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates demonstrated promising results against triple-negative breast cancer cell lines, suggesting that similar structural analogs could be explored for their anticancer potential .

2. Anti-inflammatory Effects:

Another area of interest is the anti-inflammatory activity of related compounds. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and tested for anti-inflammatory effects, showing promising results comparable to standard treatments like indomethacin . This suggests that this compound may have similar therapeutic applications.

Potential Applications

The applications of this compound are diverse, particularly in drug development:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of novel anticancer agents based on its structure. |

| Pharmaceutical Formulations | Use as an intermediate in synthesizing biologically active compounds with therapeutic potential. |

| Research Reagents | Utilized in studies investigating the mechanisms of action in biological systems. |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Research in Pharmacy evaluated new derivatives based on benzilic acid for their anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition rates against leukemia and CNS cancer cell lines .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of compounds including those related to this compound were assessed for their anti-inflammatory properties using carrageenan-induced edema models. The findings showed substantial anti-inflammatory effects, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can interact with enzymes and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: cis-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate

The cis-isomer of the compound (CAS 170034-39-6) differs solely in the spatial arrangement of substituents on the pyrrolidine ring. Stereochemical variations significantly impact physicochemical properties:

- Applications : cis-Isomers are often less favored in drug synthesis due to reduced bioavailability, but they may serve as chiral auxiliaries or in asymmetric catalysis .

Substituted Pyrrolidine Derivatives

Compound HB523 (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate:

- Structural Features : Incorporates a fluoropyridinyl group and a tert-butyldimethylsilyl (TBS) ether.

- Functional Impact :

- The fluorine atom enhances electronegativity, improving membrane permeability.

- The TBS group offers orthogonal protection for hydroxyl groups, enabling sequential deprotection strategies in complex syntheses.

- Applications : Likely used in nucleoside or glycosylation chemistry due to its dual-protecting-group architecture .

Compound HB4390 Ethyl 1-benzyl-4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate:

- Modifications: Ethyl ester (vs. methyl) and a cyclopropane ring fused to the Boc-protected amino group.

- The cyclopropyl group introduces ring strain, which may accelerate ring-opening reactions or stabilize transition states in catalysis .

Aryl-Substituted Analogs

trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS 862283-69-0):

- Structural Differences: Replaces the Boc-amino group with a 4-chlorophenyl moiety.

- Properties :

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |

|---|---|---|---|---|---|

| trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate | Not Provided | C19H27N2O4* | ~349.43 | Boc-amino, benzyl, methyl ester | Peptide synthesis, pharmaceutical intermediates |

| cis-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate | 170034-39-6 | C19H27N2O4 | ~349.43 | cis-configuration | Chiral auxiliaries |

| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | HB523 series | C31H44FN3O4Si | ~617.86 | Fluoropyridinyl, TBS ether | Nucleoside synthesis, orthogonal protection |

| Ethyl 1-benzyl-4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate | 307976-20-1 | C22H32N2O4 | 388.50 | Ethyl ester, cyclopropyl-Boc | Strain-promoted reactions, drug delivery |

| trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | 862283-69-0 | C19H20ClNO2 | 329.82 | 4-Chlorophenyl | Hydrophobic drug carriers |

*Calculated based on structural similarity.

Table 2: Commercial Availability (Selected Compounds)

Biological Activity

trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C18H26N2O4

- Molecular Weight : 334.41 g/mol

- CAS Number : 955138-40-6

The compound features a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group. The Boc group is commonly used in organic synthesis to protect amines.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Fibrosis : Studies have demonstrated that this compound can inhibit liver fibrosis by reducing the expression of collagen type I (COL1A1) and other fibrotic markers in hepatic cells. The inhibition rates observed were comparable to established antifibrotic agents, indicating its potential as a therapeutic agent for liver diseases .

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage. This is particularly relevant in the context of liver health, where oxidative stress plays a critical role in the progression of fibrosis .

- Structure-Activity Relationship (SAR) : The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility, which are crucial for its biological efficacy. Modifications to the structure can lead to variations in activity, suggesting that careful design can optimize its therapeutic potential .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces the proliferation of hepatic stellate cells (HSCs), which are key players in liver fibrosis development. The compound was tested alongside other known antifibrotic agents, showing superior or comparable efficacy at similar concentrations.

| Compound | Inhibition Rate (%) | Reference |

|---|---|---|

| trans-Methyl 1-benzyl-4-Boc-amino-pyrrolidine | 66.72 - 97.44 | |

| EGCG (control) | 36.46 ± 4.64 | |

| L-Asp (control) | 11.33 ± 0.35 |

Case Studies

A notable case study involved the application of this compound in a rat model of liver fibrosis induced by carbon tetrachloride (CCl4). Treatment with the compound resulted in:

- Reduction of Liver Fibrosis : Histological analysis showed a significant decrease in collagen deposition compared to untreated controls.

- Biochemical Markers : Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicators of liver damage, were significantly lower in treated animals.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate with high stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolidine ring via cyclization or reductive amination.

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group using Boc-anhydride or Boc-Cl under basic conditions (e.g., triethylamine) to protect the amino group .

- Step 3 : Stereochemical control via chiral catalysts or resolution techniques (e.g., chiral HPLC) to isolate the trans isomer .

- Key Data : The Boc-protection step typically achieves >90% yield when optimized for temperature (0–25°C) and solvent (dichloromethane or acetonitrile) .

Q. How is the stereochemistry of the compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using programs like SHELXL can resolve the trans configuration.

- NMR spectroscopy : Coupling constants (e.g., ) between protons on C3 and C4 of the pyrrolidine ring confirm spatial relationships. For example, trans isomers often exhibit larger coupling constants (>8 Hz) compared to cis analogs .

- Polarimetry : Specific rotation values are compared to literature data for stereoisomeric purity verification .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .

- Recrystallization : Solvent systems like ethyl acetate/hexane or methanol/water optimize crystal formation for high-purity isolation (>98%) .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomeric impurities, critical for pharmacological studies .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- The Boc group enhances stability during reactions (e.g., ester hydrolysis or cross-coupling) by preventing undesired nucleophilic attacks at the amino site.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2–4 hr) removes the Boc group quantitatively, enabling further modifications (e.g., amide bond formation) .

- Data : Kinetic studies show Boc deprotection rates are temperature-dependent, with optimal yields at 0–5°C to minimize side reactions .

Q. What are the key challenges in maintaining stereochemical integrity during scale-up synthesis?

- Methodological Answer :

- Racemization risk : Elevated temperatures during Boc deprotection or ester hydrolysis can lead to epimerization. Mitigation strategies include:

- Low-temperature reaction conditions (<10°C).

- Use of mild bases (e.g., LiOH instead of NaOH) for ester hydrolysis .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and stereochemical drift in real time .

Q. How does the compound’s structure-activity relationship (SAR) compare to its cis isomer in biological assays?

- Methodological Answer :

- Biological activity : The trans configuration often exhibits higher binding affinity to targets (e.g., enzymes or GPCRs) due to favorable spatial alignment of substituents. For example, trans isomers may show 5–10× greater inhibition of specific metabolic enzymes compared to cis analogs .

- Membrane permeability : The trans isomer’s lower polarity (logP ~2.5 vs. ~1.8 for cis) enhances cellular uptake, as demonstrated in Caco-2 permeability assays .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., hydrophobic contacts between the benzyl group and aromatic residues) .

- MD simulations : GROMACS or AMBER evaluates dynamic stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding over 100 ns trajectories .

- Free energy calculations : MM/PBSA or MM/GBSA quantifies binding energies, correlating with experimental IC₅₀ values .

Key Research Gaps

- In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic stability in animal models.

- Toxicity profiling : No published studies on off-target effects or cytotoxicity in human cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.